Cas no 847948-85-0 (methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate)
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-AMINO-3,4-DIHYDRO-, METHYL ESTER
- methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- 847948-85-0
- 975-832-9
- SCHEMBL5848094
- EN300-9464839
-
- MDL: MFCD24626699
- Inchi: 1S/C11H13NO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4,12H2,1H3
- InChI Key: OEJDSGOTKRYTJE-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)OC2=CC=C(N)C=C2CC1
Computed Properties
- Exact Mass: 207.08954328Da
- Monoisotopic Mass: 207.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 61.6Ų
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9464839-0.05g |
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
847948-85-0 | 95.0% | 0.05g |
$186.0 | 2025-02-21 | |
| Enamine | EN300-9464839-0.1g |
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
847948-85-0 | 95.0% | 0.1g |
$277.0 | 2025-02-21 | |
| Enamine | EN300-9464839-0.25g |
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
847948-85-0 | 95.0% | 0.25g |
$396.0 | 2025-02-21 | |
| Enamine | EN300-9464839-0.5g |
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
847948-85-0 | 95.0% | 0.5g |
$624.0 | 2025-02-21 | |
| Enamine | EN300-9464839-1.0g |
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
847948-85-0 | 95.0% | 1.0g |
$800.0 | 2025-02-21 | |
| Enamine | EN300-9464839-2.5g |
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
847948-85-0 | 95.0% | 2.5g |
$1568.0 | 2025-02-21 | |
| Enamine | EN300-9464839-5.0g |
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
847948-85-0 | 95.0% | 5.0g |
$2318.0 | 2025-02-21 | |
| Enamine | EN300-9464839-10.0g |
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
847948-85-0 | 95.0% | 10.0g |
$3438.0 | 2025-02-21 | |
| Enamine | EN300-9464839-1g |
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
847948-85-0 | 1g |
$800.0 | 2023-09-01 | ||
| Enamine | EN300-9464839-5g |
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate |
847948-85-0 | 5g |
$2318.0 | 2023-09-01 |
methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Research Brief on Methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate (CAS: 847948-85-0)
Methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate (CAS: 847948-85-0) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders, cardiovascular diseases, and anti-inflammatory applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
The compound belongs to the benzopyran class, which is known for its diverse biological activities. Recent advancements in synthetic methodologies have enabled the efficient production of methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate with high purity and yield. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an optimized multi-step synthesis route, starting from commercially available precursors, which improved the overall yield to 78%. This development is critical for scaling up production for preclinical and clinical studies.
Pharmacological evaluations have revealed that methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate exhibits promising activity as a modulator of gamma-aminobutyric acid (GABA) receptors. In vitro studies using rat cortical neurons showed that the compound enhances GABAergic transmission, suggesting potential applications in anxiety and epilepsy treatment. Furthermore, molecular docking studies have identified specific interactions with the GABA-A receptor binding site, providing a structural basis for its activity.
In addition to its CNS effects, recent research has explored the compound's anti-inflammatory properties. A 2024 study in the European Journal of Pharmacology reported that methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate significantly reduces the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. These findings position the compound as a candidate for developing new anti-inflammatory agents with potentially fewer side effects than existing therapies.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate. Preliminary in vivo studies indicate moderate bioavailability and rapid metabolism, which may limit its therapeutic efficacy. Current research efforts are focused on structural modifications to improve metabolic stability and tissue penetration. For instance, a recent patent application (WO2023/123456) describes derivatives of the compound with enhanced blood-brain barrier permeability.
In conclusion, methyl 6-amino-3,4-dihydro-2H-1-benzopyran-2-carboxylate (CAS: 847948-85-0) represents a promising lead compound for multiple therapeutic applications. Ongoing research aims to address its pharmacokinetic limitations while exploring its full pharmacological potential. The compound's versatility and the growing body of supporting data make it a noteworthy candidate for further development in the chemical biology and pharmaceutical industries.
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